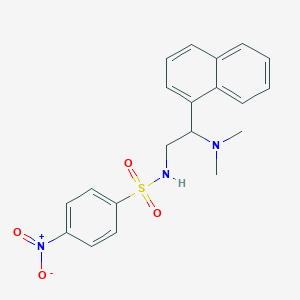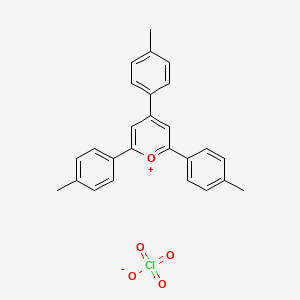
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a quinoline and a piperidine ring. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
実験室実験の利点と制限
One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting specific enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in scientific research. One potential direction is the development of new drugs and therapies for cancer and neurodegenerative diseases based on the inhibition of specific kinases and proteins. Another potential direction is the investigation of the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research. Additionally, the use of this compound in combination with other drugs and therapies can be explored to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the reaction between 4,4-Difluoro-1-piperidinecarboxaldehyde and 2-chloro-4-cyanonicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained by filtration and purification.
科学的研究の応用
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to have significant applications in the development of new drugs and therapies for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
特性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQREBWKDLSYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)



![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)
![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)


![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)